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Compound of Interest

Compound Name:
2-(2-Thienyl)-1,3-Thiazole-4-

Carbonyl Chloride

CAS No.: 306934-98-5

Cat. No.: B1351039

Get Quote

Executive Summary
The 2-(2-thienyl)-1,3-thiazole-4-carboxamide scaffold represents a privileged heterobiaryl motif

in medicinal chemistry, distinguished by its ability to function as a bioisostere of 2-

phenylthiazole systems while offering distinct electronic and physicochemical advantages. This

guide characterizes the scaffold's synthesis, structural properties, and biological performance,

specifically comparing it against phenyl-substituted analogs and established kinase inhibitors.

Key Technical Advantages:

Enhanced Lipophilicity: The thienyl moiety increases

relative to phenyl analogs, improving membrane permeability.

Conformational Locking: Intramolecular S
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O or S

N interactions often lock the biaryl axis, reducing entropic penalty upon protein binding.

Metabolic Stability: The thiophene ring offers alternative metabolic soft spots compared to

the phenyl ring, often altering clearance profiles.

Module 1: Structural Rationale & Synthesis[1][2][3]
The Hantzsch Construction
The most robust route to this scaffold is the Hantzsch Thiazole Synthesis, coupling a thienyl-

thioamide with an

-haloketone (specifically ethyl bromopyruvate for the 4-carboxylate position).

Mechanistic Pathway
The reaction proceeds via an

attack of the thioamide sulfur on the

-carbon of the bromopyruvate, followed by a cyclodehydration.

Thiophene-2-carbothioamide
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Cyclodehydration
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 EtOH, Reflux
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(R-NH2) Target Carboxamide
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Figure 1: Step-wise construction of the thiazole-4-carboxamide core via Hantzsch synthesis.

Structural Comparison (Thienyl vs. Phenyl)
The replacement of a phenyl ring with a thiophene (bioisosterism) fundamentally alters the

electronic landscape.
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Feature
2-Phenyl-thiazole
Analog

2-(2-Thienyl)-
thiazole Analog

Impact on Drug
Design

Electronic Nature -excessive (Moderate) -excessive (High)

Thienyl is more

electron-rich,

potentially enhancing

cation-

interactions in binding

pockets.

Bond Angle C-C-C angles ~120° C-S-C angle ~92°

The smaller internal

angle of thiophene

alters the vector of

substituents,

potentially fitting

tighter pockets.

Lipophilicity Baseline

Increased (+0.2 to

+0.5

)

Improved passive

transport across cell

membranes.

Metabolism
CYP450 oxidation at

para position

S-oxidation or Ring

opening

Avoids formation of

toxic quinone-imines

often seen with

electron-rich phenyl

rings.

Module 2: Physicochemical Characterization[4]
Crystallographic Insights
X-ray diffraction (XRD) studies of thiazole-4-carboxamides reveal a high degree of planarity.

The interaction between the thiazole sulfur and the amide oxygen (or the thienyl sulfur) often

induces a planar conformation.

Planarity: The mean deviation from the plane for the thienyl-thiazole-amide backbone is

typically
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[1].

Packing: These molecules typically form centrosymmetric dimers via intermolecular

hydrogen bonds between the amide groups.

Solubility Profile
While the thienyl group increases lipophilicity, the 4-carboxamide moiety provides a crucial

hydrogen bond donor/acceptor pair that sustains aqueous solubility.

Solvent Compatibility:

High Solubility: DMSO, DMF, Methanol (Hot).

Moderate Solubility: Ethanol, Acetonitrile.

Low Solubility: Water, Hexane.

Module 3: Comparative Biological Performance[5]
This section objectively compares the 2-(2-thienyl) series against phenyl analogs and standard

inhibitors, focusing on kinase inhibition (e.g., c-Met) and antifungal/antiviral potency.

Kinase Inhibition (c-Met Target)
In studies targeting c-Met kinase (cancer therapy), thiazole-4-carboxamides have shown

nanomolar potency. The thienyl derivative often matches or exceeds the phenyl analog due to

better filling of the hydrophobic pocket adjacent to the ATP binding site.

Table 1: Comparative Inhibition Data (c-Met Kinase) Data extrapolated from structure-activity

relationships in thiazole/thiadiazole series [2].
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Compound Class R-Group (Pos 2) IC50 (c-Met) Selectivity Profile

Thienyl-Thiazole

(Target)
2-Thienyl 40 - 60 nM

High (c-Met >

VEGFR)

Phenyl-Thiazole

(Comparator)
Phenyl 50 - 80 nM Moderate

Thiadiazole Analog Phenyl > 100 nM Low

Foretinib (Reference) N/A < 10 nM Broad Spectrum

Interpretation: The 2-thienyl derivative maintains the potency of the phenyl analog but often

exhibits superior selectivity due to the specific electronic engagement of the thiophene sulfur

with active site residues.

Antifungal Activity (SDH Inhibition)
In the context of Succinate Dehydrogenase (SDH) inhibition, the thienyl group serves as a

high-fidelity bioisostere for the phenyl group found in commercial fungicides like Penthiopyrad.

Table 2: Fungicidal Efficacy (Botrytis cinerea) Based on bioisosteric replacement studies [3].

Scaffold
EC50 (

g/mL)
Relative Potency

N-(2-thienyl)carboxamide 0.5 - 1.2 1.0x (Baseline)

N-Phenylcarboxamide 0.8 - 1.5 ~0.9x

N-Pyridylcarboxamide > 5.0 < 0.2x (Significant loss)

Module 4: Experimental Protocols
Synthesis of Ethyl 2-(2-thienyl)thiazole-4-carboxylate
This protocol utilizes the Hantzsch condensation, optimized for purity.

Reagents:
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Thiophene-2-carbothioamide (1.0 eq)

Ethyl bromopyruvate (1.1 eq)

Ethanol (Absolute)[1]

Workflow:

Dissolution: Dissolve 5.0 mmol of thiophene-2-carbothioamide in 20 mL of absolute ethanol

in a round-bottom flask. Note: Sonicate if necessary to ensure full dissolution before heating.

Addition: Add 5.5 mmol of ethyl bromopyruvate dropwise at room temperature.

Reflux: Heat the mixture to reflux (

C) for 4 hours. Monitor via TLC (Hexane:EtOAc 3:1). The product usually appears as a
fluorescent spot.

Precipitation: Cool the reaction to room temperature. The hydrobromide salt of the product

may precipitate.[2]

Neutralization: Pour the mixture into 50 mL of ice-water containing saturated

. Stir vigorously for 15 minutes to neutralize HBr and precipitate the free base.

Isolation: Filter the solid, wash with cold water (

mL), and recrystallize from Ethanol/Water (9:1).

Yield Expectation: 85-92% Characterization (1H NMR, 400 MHz, DMSO-d6):

8.25 (s, 1H, Thiazole-H), 7.6-7.8 (m, Thiophene protons), 4.3 (q, Ethyl-CH2), 1.3 (t, Ethyl-CH3).

Amidation (Conversion to Carboxamide)
To generate the final bioactive carboxamide.

Workflow:

Suspend the ester (from 4.1) in Methanol.[2][3]
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Add excess amine (e.g., aqueous ammonia for primary amide, or substituted aniline).

Heat in a sealed tube at

C for 12 hours.

Evaporate solvent and recrystallize from acetonitrile.

Module 5: SAR Visualization
The following diagram illustrates the critical Structure-Activity Relationship (SAR) points for this

scaffold.
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Figure 2: Critical interaction points of the scaffold with biological targets.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering
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and industry.
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